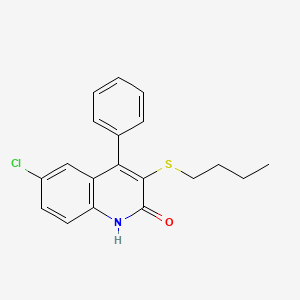![molecular formula C31H28N2O5 B11612954 N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)
N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide is a complex organic compound that features a benzamide core with ethoxy and benzoyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzoyl Derivatives: The initial step involves the benzoylation of aniline derivatives using benzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The benzoylated product is then subjected to amidation with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the intermediate with 4-ethoxybenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-Benzoyl-2-(4-methoxybenzamido)phenyl]-4-methoxybenzamide
- N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-methoxybenzamide
Uniqueness
N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of ethoxy groups enhances its solubility and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C31H28N2O5 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
N-[4-benzoyl-2-[(4-ethoxybenzoyl)amino]phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C31H28N2O5/c1-3-37-25-15-10-22(11-16-25)30(35)32-27-19-14-24(29(34)21-8-6-5-7-9-21)20-28(27)33-31(36)23-12-17-26(18-13-23)38-4-2/h5-20H,3-4H2,1-2H3,(H,32,35)(H,33,36) |
Clé InChI |
WWYQULSJQCVGDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-diethyl-3-methoxyaniline](/img/structure/B11612909.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11612923.png)
![(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11612930.png)

![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11612947.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)
![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11612961.png)
![N-(4-{[4-cyano-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazol-1-yl]amino}phenyl)acetamide](/img/structure/B11612962.png)
![2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11612967.png)
![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B11612974.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11612982.png)
